Cas no 84057-95-4 ((S)-Ropivacaine)

(S)-Ropivacaine structure
(S)-Ropivacaine structure
Nome do Produto:(S)-Ropivacaine
N.o CAS:84057-95-4
MF:C17H26N2O
MW:274.401144504547
MDL:MFCD00864425
CID:60651
PubChem ID:175805

(S)-Ropivacaine Propriedades químicas e físicas

Nomes e Identificadores

    • Ropivacaine
    • N-(2,6-Dimethylphenyl)-1-propyl-piperidine-2-carboxamide
    • (S)-N-(2,6-Dimethylphenyl)-1-propylpiperidine-2-carboxamide
    • (S)-Ropivacaine
    • (S)-(-)-ropivacaine
    • (S)-N-propylpiperidine-2-carboxylic acid 2,6-dimethylphenyl amide
    • L-N-n-propylpipecolic acid-2,6-xylidide
    • MesylateBase
    • Naropin
    • Naropine
    • ROPACARAINEHCL
    • Ropivacaine API
    • ROPIVACAINE MESYLATER
    • RopivacaineHcl
    • (2S)-N-(2,6-Dimethylphenyl)-1-propyl-2-piperidinecarboxamide
    • Ropivacaine [INN]
    • Ropivacaina
    • Ropivacainum
    • Ropivacaina [Spanish]
    • Ropivacainum [INN-Latin]
    • Ropivacaina [INN-Spanish]
    • (2S)-N-(2,6-dimethylphenyl)-1-propylpiperidine-2-carboxamide
    • 7IO5LYA57N
    • (-)-1-Propyl-2',6'-pipecoloxylidide
    • Ropivacaine (INN)
    • (2S)-N-(2,6-dimethylphe
    • (2S)-N-(2,6-Dimethylphenyl)-1-propyl-2-piperidinecarboxamide (ACI)
    • 2-Piperidinecarboxamide, N-(2,6-dimethylphenyl)-1-propyl-, (S)- (ZCI)
    • (-)-LEA 103
    • (-)-Ropivacaine
    • Anapeine
    • LEA 103
    • Narop
    • Naropeine
    • S-Ropivacaine
    • N01BB09
    • (S)-(-)-1-PROPYLPIPERIDINE-2-CARBOXYLIC ACID (2,6-DIMETHYLPHENYL)AMIDE
    • A840710
    • CHEMBL1077896
    • (-)-1-Propyl-2',6'-dimethyl-2-piperidylcarboxyanilid
    • AB00698466_10
    • Naropin (TN)
    • CHEBI:60802
    • ZKMNUMMKYBVTFN-HNNXBMFYSA-N
    • Q279504
    • CHEBI:8890
    • 1-propyl-2',6'-dimethyl-2-piperidylcarboxyanilide
    • NCGC00164597-01
    • 2-Piperidinecarboxamide, N-(2,6-dimethylphenyl)-1-propyl-, (2S)-
    • HY-B0563
    • (S)-(-)-1-propyl-2',6'-pipecoloxylidide
    • Ropivicaine
    • CS-0009514
    • s5504
    • UNII-7IO5LYA57N
    • 1 Propyl 2',6' pipecoloxylidide
    • AS-35173
    • D08490
    • Ropivacaine hydrochloride
    • DTXCID2020187
    • (S)-(-)-1-PROPYL-2',6'-PIPECOLOXYLIDINE
    • EN300-7436767
    • NS00001426
    • DB00296
    • GTPL7602
    • Ropivacaine [INN:BAN]
    • DTXSID4040187
    • LEA-103
    • Z2235811359
    • TLC590
    • (-)-1-propyl-2',6'-dimethyl-2-piperidylcarboxyanilide
    • N-n-propylpipecolic acid-2,6-xylidide
    • C07532
    • AB00698466-07
    • Ropivacainum (INN-Latin)
    • (2S)-N-(2,6-dimethylphenyl)-1-propyl-piperidine-2-carboxamide
    • ROPIVACAINE [WHO-DD]
    • MFCD00864425
    • Ropivacaine base
    • ROPIVACAINE [MI]
    • 84057-95-4
    • ROPIVACAINE [USP-RS]
    • SCHEMBL33292
    • AL-381
    • Ropivacaina (INN-Spanish)
    • ROPIVACAINE [VANDF]
    • LEA-103 HCl
    • BIDD:GT0203
    • CCG-267197
    • Narop; Noropine; LEA-103
    • AKOS017343283
    • (s)-n-(2,6-dimethylphenyl)-1-propyl-2-piperidinecarboxamide
    • TLC-590
    • 1-propyl-2',6'-pipecoloxylidide
    • Q-201677
    • Noropine
    • R0251
    • ROPIVACAINE (USP-RS)
    • DA-48865
    • STL556120
    • BRD-K50938786-003-11-8
    • BBL102321
    • MDL: MFCD00864425
    • Inchi: 1S/C17H26N2O/c1-4-11-19-12-6-5-10-15(19)17(20)18-16-13(2)8-7-9-14(16)3/h7-9,15H,4-6,10-12H2,1-3H3,(H,18,20)/t15-/m0/s1
    • Chave InChI: ZKMNUMMKYBVTFN-HNNXBMFYSA-N
    • SMILES: C([C@@H]1CCCCN1CCC)(=O)NC1C(C)=CC=CC=1C

Propriedades Computadas

  • Massa Exacta: 274.204513g/mol
  • Carga de Superfície: 0
  • XLogP3: 2.9
  • Contagem de dadores de ligações de hidrogénio: 1
  • Contagem de aceitadores de ligações de hidrogénio: 2
  • Contagem de Ligações Rotativas: 4
  • Massa monoisotópica: 274.204513g/mol
  • Massa monoisotópica: 274.204513g/mol
  • Superfície polar topológica: 32.3Ų
  • Contagem de Átomos Pesados: 20
  • Complexidade: 308
  • Contagem de átomos isótopos: 0
  • Contagem de Estereocentros Átomos Definidos: 1
  • Contagem de Estereocentros Átomos Indefinidos: 0
  • Contagem de Stereocenters de Obrigações Definidas: 0
  • Contagem de Stereocenters Indefined Bond: 0
  • Contagem de Unidades Ligadas Covalentemente: 1

Propriedades Experimentais

  • Cor/Forma: Crystallize from toluene
  • Densidade: 1
  • Ponto de Fusão: 144-151°C
  • Ponto de ebulição: 98°C at 13.5018 mmHg
  • Ponto de Flash: 201.9±28.7 °C
  • Índice de Refracção: 1.55
  • PSA: 32.34000
  • LogP: 3.51730
  • pka: 8.16(at 25℃)
  • Pressão de vapor: 0.0±1.0 mmHg at 25°C
  • Rotação Específica: -80° ~ -82°(c=2, in methanol)

(S)-Ropivacaine Informações de segurança

(S)-Ropivacaine Dados aduaneiros

  • CÓDIGO SH:2933399090
  • Dados aduaneiros:

    China Customs Code:

    2933399090

    Overview:

    2933399090. Other compounds with non fused pyridine rings in structure. VAT:17.0%. Tax refund rate:13.0%. Regulatory conditions:nothing. MFN tariff:6.5%. general tariff:20.0%

    Declaration elements:

    Product Name, component content, use to, Please indicate the appearance of Urotropine, 6- caprolactam please indicate the appearance, Signing date

    Summary:

    2933399090. other compounds containing an unfused pyridine ring (whether or not hydrogenated) in the structure. VAT:17.0%. Tax rebate rate:13.0%. . MFN tariff:6.5%. General tariff:20.0%

(S)-Ropivacaine Preçomais >>

Empresa No. Nome do Produto Cas No. Pureza Especificação Preço Tempo de actualização Inquérito
Enamine
EN300-7436767-0.5g
(2S)-N-(2,6-dimethylphenyl)-1-propylpiperidine-2-carboxamide
84057-95-4 95%
0.5g
$21.0 2024-05-23
Chemenu
CM179414-25g
(S)-N-(2,6-Dimethylphenyl)-1-propylpiperidine-2-carboxamide
84057-95-4 97%
25g
$153 2021-08-05
SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd.
S44800-25g
(S)-N-(2,6-Dimethylphenyl)-1-propylpiperidine-2-carboxamide
84057-95-4 97%
25g
¥818.0 2022-12-29
SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd.
S44800-5g
(S)-N-(2,6-Dimethylphenyl)-1-propylpiperidine-2-carboxamide
84057-95-4 97%
5g
¥268.0 2024-07-18
SHANG HAI TAO SHU Biotechnology Co., Ltd.
T0386L-10 mg
Ropivacaine
84057-95-4 99.00%
10mg
¥438.00 2022-04-26
Enamine
EN300-7436767-0.1g
(2S)-N-(2,6-dimethylphenyl)-1-propylpiperidine-2-carboxamide
84057-95-4 95%
0.1g
$19.0 2024-05-23
Enamine
EN300-7436767-10.0g
(2S)-N-(2,6-dimethylphenyl)-1-propylpiperidine-2-carboxamide
84057-95-4 95%
10.0g
$109.0 2024-05-23
Chemenu
CM179414-25g
(S)-N-(2,6-Dimethylphenyl)-1-propylpiperidine-2-carboxamide
84057-95-4 97%
25g
$153 2022-12-31
Enamine
EN300-7436767-0.25g
(2S)-N-(2,6-dimethylphenyl)-1-propylpiperidine-2-carboxamide
84057-95-4 95%
0.25g
$19.0 2024-05-23
Enamine
EN300-7436767-1.0g
(2S)-N-(2,6-dimethylphenyl)-1-propylpiperidine-2-carboxamide
84057-95-4 95%
1.0g
$26.0 2024-05-23

(S)-Ropivacaine Método de produção

Método de produção 1

Condições de reacção
1.1 Reagents: Thionyl chloride Catalysts: Dimethylformamide Solvents: Toluene ;  < 10 min, 40 °C; 1.5 h, 40 °C
1.2 Solvents: Toluene ;  2 h, 40 °C
2.1 Reagents: Potassium carbonate Solvents: Dimethylformamide ;  1 h, 40 °C
Referência
An efficient and practical synthesis of ropivacaine hydrochloride under ultrasound irradiation
Li, Sai; et al, Latin American Journal of Pharmacy, 2013, 32(8), 1258-1262

Método de produção 2

Condições de reacção
1.1 Reagents: Sodium triacetoxyborohydride Solvents: Dichloromethane
Referência
A Survey of the Borrowing Hydrogen Approach to the Synthesis of some Pharmaceutically Relevant Intermediates
Leonard, John; et al, Organic Process Research & Development, 2015, 19(10), 1400-1410

Método de produção 3

Condições de reacção
1.1 Reagents: Potassium carbonate Solvents: Dimethylformamide ;  80 °C
Referência
A convenient and highly enantioselective synthesis of (S)-2-pipecolic acid: an efficient access to caine anesthetics
Yang, Yuyan; et al, Synthetic Communications, 2021, 51(20), 3084-3089

Método de produção 4

Condições de reacção
1.1 Reagents: Trifluoroacetic acid Solvents: Dichloromethane ;  rt; 10 h, rt
1.2 Reagents: Sodium hydroxide Solvents: Water ;  pH 10 - 12
2.1 Reagents: Potassium carbonate Solvents: Isopropanol ,  Water ;  6 h, 100 °C
Referência
Highly Enantioselective Catalytic Dynamic Resolution of N-Boc-2-lithiopiperidine: Synthesis of (R)-(+)-N-Boc-Pipecolic Acid, (S)-(-)-Coniine, (S)-(+)-Pelletierine, (+)-β-Conhydrine, and (S)-(-)-Ropivacaine and Formal Synthesis of (-)-Lasubine II and (+)-Cermizine C
Beng, Timothy K.; et al, Journal of the American Chemical Society, 2010, 132(35), 12216-12217

Método de produção 5

Condições de reacção
1.1 Reagents: Potassium carbonate Solvents: Acetonitrile ;  rt → 80 °C; 5.5 h, 80 °C; 80 °C → rt
1.2 Reagents: Sodium bicarbonate Solvents: Water ;  rt
Referência
Effect of Partially Fluorinated N-Alkyl-Substituted Piperidine-2-carboxamides on Pharmacologically Relevant Properties
Vorberg, Raffael; et al, ChemMedChem, 2016, 11(19), 2216-2239

Método de produção 6

Condições de reacção
1.1 Reagents: Potassium hydroxide Solvents: Water ;  pH 11, rt
Referência
Preparation and purification of ropivacaine, bupivacaine, and their derivatives
, China, , ,

Método de produção 7

Condições de reacção
1.1 Reagents: Triethylamine Catalysts: 4-(Dimethylamino)pyridine Solvents: Dichloromethane ;  4 h, rt
1.2 Reagents: Ammonium chloride Solvents: Water ;  rt
2.1 Reagents: Potassium carbonate Solvents: Acetonitrile ;  rt → 80 °C; 5.5 h, 80 °C; 80 °C → rt
2.2 Reagents: Sodium bicarbonate Solvents: Water ;  rt
Referência
Effect of Partially Fluorinated N-Alkyl-Substituted Piperidine-2-carboxamides on Pharmacologically Relevant Properties
Vorberg, Raffael; et al, ChemMedChem, 2016, 11(19), 2216-2239

Método de produção 8

Condições de reacção
1.1 Reagents: Potassium carbonate Solvents: Isopropanol ,  Water ;  6 h, 100 °C
Referência
Highly Enantioselective Catalytic Dynamic Resolution of N-Boc-2-lithiopiperidine: Synthesis of (R)-(+)-N-Boc-Pipecolic Acid, (S)-(-)-Coniine, (S)-(+)-Pelletierine, (+)-β-Conhydrine, and (S)-(-)-Ropivacaine and Formal Synthesis of (-)-Lasubine II and (+)-Cermizine C
Beng, Timothy K.; et al, Journal of the American Chemical Society, 2010, 132(35), 12216-12217

Método de produção 9

Condições de reacção
1.1 Reagents: Hydrochloric acid Solvents: Toluene ;  rt
1.2 Reagents: Thionyl chloride Solvents: Toluene ;  55 °C
1.3 5 h, 55 °C
2.1 Reagents: Potassium carbonate Solvents: Dimethylformamide ;  80 °C
Referência
A convenient and highly enantioselective synthesis of (S)-2-pipecolic acid: an efficient access to caine anesthetics
Yang, Yuyan; et al, Synthetic Communications, 2021, 51(20), 3084-3089

Método de produção 10

Condições de reacção
1.1 Solvents: 1-Butanol
2.1 Reagents: Potassium hydroxide Solvents: Water ;  pH 11, rt
Referência
Preparation and purification of ropivacaine, bupivacaine, and their derivatives
, China, , ,

Método de produção 11

Condições de reacção
1.1 Reagents: Trifluoroacetic acid Solvents: Dichloromethane ;  15 min, rt; 8.5 h, rt
1.2 Reagents: Sodium hydroxide Solvents: Water ;  pH 10 - 12, rt
2.1 Reagents: Potassium carbonate Solvents: Acetonitrile ;  rt → 80 °C; 5.5 h, 80 °C; 80 °C → rt
2.2 Reagents: Sodium bicarbonate Solvents: Water ;  rt
Referência
Effect of Partially Fluorinated N-Alkyl-Substituted Piperidine-2-carboxamides on Pharmacologically Relevant Properties
Vorberg, Raffael; et al, ChemMedChem, 2016, 11(19), 2216-2239

Método de produção 12

Condições de reacção
1.1 Reagents: Sodium hydroxide ,  (+)-Dibenzoyltartaric acid Solvents: Methanol ,  Water
2.1 Reagents: Potassium carbonate
Referência
Process improvement for the separation of intermediates S-type N-(2,6-dimethylphenyl)-2-piperidinecarboxamide in the synthesis of ropivacaine
Yan, Bo; et al, Zhongguo Yaofang, 2015, 26(16), 2187-2189

(S)-Ropivacaine Raw materials

(S)-Ropivacaine Preparation Products

Fornecedores recomendados
Amadis Chemical Company Limited
(CAS:84057-95-4)(S)-Ropivacaine
A840710
Pureza:99%/99%
Quantidade:5g/25g
Preço ($):367.0/1095.0
Minglong (Xianning) Medicine Co., Ltd.
(CAS:84057-95-4)
ML 2024-24
Pureza:99%
Quantidade:1G~1KG~25KG
Preço ($):Inquérito